molecular formula C11H13FN4 B034443 Isaglidole CAS No. 110605-64-6

Isaglidole

Cat. No. B034443
M. Wt: 220.25 g/mol
InChI Key: ZLVARELBORDLAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isaglidole, also known as AZD3293, is a small molecule drug that has been developed as a potential treatment for Alzheimer's disease. This drug targets the beta-secretase enzyme, which plays a crucial role in the formation of amyloid plaques in the brain. Amyloid plaques are one of the hallmarks of Alzheimer's disease, and their accumulation is thought to contribute to the cognitive decline seen in this condition.

Mechanism Of Action

Isaglidole works by inhibiting the beta-secretase enzyme, which is responsible for the production of amyloid beta peptides. Amyloid beta peptides are the building blocks of amyloid plaques, which are thought to be a major contributor to the cognitive decline seen in Alzheimer's disease. By inhibiting beta-secretase, Isaglidole reduces the production of amyloid beta peptides and therefore reduces the formation of amyloid plaques in the brain.

Biochemical And Physiological Effects

Isaglidole has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses. Isaglidole is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours of administration. Isaglidole is primarily metabolized by the liver and excreted in the urine.

Advantages And Limitations For Lab Experiments

One advantage of Isaglidole is that it specifically targets the beta-secretase enzyme, which is thought to be a key player in the development of Alzheimer's disease. This specificity may reduce the risk of off-target effects and improve the safety profile of the drug. However, one limitation of Isaglidole is that it may not be effective in all patients with Alzheimer's disease, as there is significant heterogeneity in the underlying pathology of this condition.

Future Directions

There are several future directions for research on Isaglidole. One area of focus is the development of more effective dosing regimens, as well as the identification of biomarkers that can be used to monitor the progression of Alzheimer's disease and the response to Isaglidole treatment. Another area of focus is the development of combination therapies that target multiple pathways involved in the development of Alzheimer's disease. Finally, there is a need for further research on the long-term safety and efficacy of Isaglidole in human patients with Alzheimer's disease.
Conclusion
In conclusion, Isaglidole is a promising drug candidate for the treatment of Alzheimer's disease. Its specificity for the beta-secretase enzyme and its favorable safety profile make it an attractive target for further research. Future studies will be needed to determine the optimal dosing regimens, identify biomarkers for monitoring disease progression and treatment response, and evaluate the long-term safety and efficacy of Isaglidole in human patients with Alzheimer's disease.

Scientific Research Applications

Isaglidole has been extensively studied in preclinical models of Alzheimer's disease, including in vitro and in vivo studies. These studies have shown that Isaglidole is effective at reducing the formation of amyloid plaques in the brain, which is a key pathological feature of Alzheimer's disease. Isaglidole has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

CAS RN

110605-64-6

Product Name

Isaglidole

Molecular Formula

C11H13FN4

Molecular Weight

220.25 g/mol

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindol-2-amine

InChI

InChI=1S/C11H13FN4/c12-10-3-1-2-8-6-16(7-9(8)10)15-11-13-4-5-14-11/h1-3H,4-7H2,(H2,13,14,15)

InChI Key

ZLVARELBORDLAV-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F

Canonical SMILES

C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F

Other CAS RN

110605-64-6

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6.0 g (0.03 mol) of 2-amino-4-fluoro-isoindoline hydrochloride and 4.5 g (0.035 mol) of 1-acetyl-imidazolin-2-one are heated at 100° C. in 70 ml of phosphorus oxytrichloride for 4 hours. After removal of the POCl3 in vacuo, the residue is dissolved in 100 ml of ethanol and the solution is heated at the boiling point for 3 hours. The solvent is distilled off, 5N NaOH is added to the residue and the crude base is extracted with methylene chloride. Recrystallization from toluene gives 5.9 g of 4-fluoro-2-(2-imidazolin-2-ylamino)-isoindoline.
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70 mL
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Synthesis routes and methods II

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